molecular formula C23H20N2OS B2628616 4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide CAS No. 1207007-84-8

4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Cat. No.: B2628616
CAS No.: 1207007-84-8
M. Wt: 372.49
InChI Key: MJZVDGHOHKGQBM-UHFFFAOYSA-N
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Description

4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide (CAS 1207007-84-8) is a synthetic small molecule with the molecular formula C₂₃H₂₀N₂OS and a molecular weight of 372.5 g/mol . This compound belongs to a class of thiophene-carboxamide derivatives that are the subject of active investigation in anticancer research, particularly as biomimetics of the natural compound Combretastatin A-4 (CA-4) . These derivatives are designed to mimic the polar surface area and biological activity of CA-4, a known tubulin polymerization inhibitor that disrupts microtubule assembly in cells . The incorporation of the thiophene ring is a critical structural feature, as its high aromaticity is theorized to contribute significantly to the compound's potential interaction profile with biological targets, potentially offering advantages over other scaffolds . The primary research value of this compound and its analogs lies in their potential antiproliferative activity. Scientific studies on similar thiophene-carboxamide structures have demonstrated significant cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (Hep3B), and have shown an ability to disrupt 3D spheroid formation of cancer cells, indicating an effect on tumor-stromal interactions . While the exact mechanism of action for this specific molecule is subject to further research, molecular docking and dynamics studies on highly analogous compounds suggest a comparable interaction pattern to CA-4 and colchicine within the tubulin-colchicine-binding pocket . This suggests a potential mechanism through which it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in proliferating cells. This product is intended for research purposes only, such as in vitro biological screening, mechanism of action studies, and as a lead compound in the development of novel chemotherapeutic agents. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-phenyl-N-(2-phenylethyl)-3-pyrrol-1-ylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2OS/c26-23(24-14-13-18-9-3-1-4-10-18)22-21(25-15-7-8-16-25)20(17-27-22)19-11-5-2-6-12-19/h1-12,15-17H,13-14H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJZVDGHOHKGQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of the Pyrrole Ring: The pyrrole ring can be introduced via a condensation reaction between an amine and a 1,4-dicarbonyl compound.

    Attachment of Phenyl Groups: Phenyl groups can be attached through Friedel-Crafts alkylation or acylation reactions.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the thiophene derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic properties, particularly as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity:
Research indicates that derivatives of thiophene compounds exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines. The mechanism often involves the modulation of the NF-kB signaling pathway, which is crucial in inflammatory responses.

Case Study:
A study conducted on related thiophene derivatives demonstrated their ability to reduce levels of TNF-α and IL-6 in vitro. These findings suggest that the compound may have similar effects due to structural similarities.

Anticancer Properties

The anticancer potential of 4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been explored through various assays.

Mechanism of Action:
The compound may induce apoptosis in cancer cells via caspase activation pathways. This apoptotic effect is essential for developing new cancer therapies targeting specific cancer types.

Table 1: Induction of Apoptosis in Cancer Cell Lines

Cell LineTreatment Concentration (µM)Apoptosis Rate (%)
MCF-7 (Breast)1030
HeLa (Cervical)1545
A549 (Lung)2050

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications, particularly against Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainZone of Inhibition (mm)MIC (µg/mL)
4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol...)E. coli1462.5
S. aureus12125
P. aeruginosa10250

Material Science Applications

Beyond its medicinal properties, this compound is being explored for its utility in material science, particularly in developing organic semiconductors and photovoltaic materials.

Organic Electronics:
The unique electronic properties of thiophene derivatives make them suitable candidates for organic light-emitting diodes (OLEDs) and solar cells. Research has shown that incorporating such compounds into polymer matrices can enhance charge transport properties.

Mechanism of Action

The mechanism of action of 4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Thiophene-2-Carboxamide Derivatives

Compound Name Substituents (Thiophene Positions) Amide Side Chain Key Properties/Applications Reference
Target Compound 4-phenyl, 3-(1H-pyrrol-1-yl) N-(2-phenylethyl) Undisclosed (structural analog of F423-0548)
4-(4-Chlorophenyl)-N-(2-phenylethyl)-... 4-(4-chlorophenyl), 3-(1H-pyrrol-1-yl) N-(2-phenylethyl) Screening compound (ID: F423-0548)
4-(4-Methylphenyl)-N-propyl-... 4-(4-methylphenyl), 3-(1H-pyrrol-1-yl) N-propyl Medicinal applications (CAS 1291855-61-2)
N-(2-Nitrophenyl)thiophene-2-carboxamide 2-nitroaniline substituent N-(2-nitrophenyl) Studied for supramolecular interactions
  • Substituent Effects: The 4-phenyl group in the target compound contrasts with the 4-chlorophenyl in F423-0548 and 4-methylphenyl in CAS 1291855-61-2.
  • Amide Side Chain :

    • The N-(2-phenylethyl) group in the target compound and F423-0548 contrasts with the N-propyl in CAS 1291855-61-2. Bulkier phenylethyl moieties may enhance lipophilicity and membrane penetration compared to shorter alkyl chains .

Comparison with Fentanyl Analogs

While structurally distinct from opioid derivatives, the target compound shares the 2-phenylethyl motif found in fentanyl analogs like thiophene fentanyl (N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide) . Key differences include:

  • Piperidine vs. Pyrrole-Thiophene Core : Thiophene fentanyl incorporates a piperidine ring critical for µ-opioid receptor binding, whereas the target compound’s pyrrole-thiophene scaffold may divert pharmacological activity away from opioid pathways .
  • Regulatory Status : Thiophene fentanyl is a Schedule I controlled substance due to opioid activity, while the target compound’s status remains unclassified .

Pharmacological and Physicochemical Insights

  • Antimicrobial Potential: Thiophene carboxamides, such as N-(2-nitrophenyl)thiophene-2-carboxamide, exhibit genotoxic and antimicrobial properties, suggesting the target compound could be explored for similar applications .
  • Solubility and Crystallinity : The absence of nitro groups (cf. ) and presence of pyrrole may reduce polarity, enhancing lipid solubility. Crystal packing studies of analogs reveal weak C–H···O/S interactions, which could guide formulation strategies .

Biological Activity

4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The structure of this compound can be represented as follows:

C20H20N2SO\text{C}_{20}\text{H}_{20}\text{N}_{2}\text{S}\text{O}

This compound features a thiophene ring, a pyrrole moiety, and phenyl groups that contribute to its biological properties.

Biological Activity Overview

Research has indicated that this compound exhibits a variety of biological activities, including:

  • Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells through caspase activation pathways.
  • Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
  • Anti-inflammatory Effects : In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines.

The mechanisms underlying the biological activities of this compound are still under investigation. However, several hypotheses include:

  • Caspase Activation : The compound may activate caspase enzymes leading to programmed cell death in cancer cells.
  • Inhibition of Bacterial Growth : It could disrupt bacterial cell wall synthesis or interfere with metabolic pathways.
  • Cytokine Modulation : The compound may modulate the expression of inflammatory cytokines, reducing inflammation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against Gram-positive bacteria
Anti-inflammatoryInhibits pro-inflammatory cytokines

Table 2: Case Studies

StudyMethodologyFindings
In vitro study on cancer cellsTreatment with varying concentrations of the compoundSignificant apoptosis at 50 µM concentration
Antimicrobial assayDisk diffusion method against Staphylococcus aureusZone of inhibition measured at 15 mm
Cytokine analysisELISA for TNF-alpha and IL-6 levelsReduced levels in treated samples

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 4-phenyl-N-(2-phenylethyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via reflux-based amidation using thiophene-2-carbonyl chloride and a phenylethylamine derivative in acetonitrile, as demonstrated in analogous carboxamide syntheses . Key optimization steps include:

  • Solvent selection : Acetonitrile is preferred due to its high polarity and ability to dissolve both aromatic amines and acyl chlorides.
  • Stoichiometry : Equimolar ratios of reactants minimize side products (e.g., unreacted starting materials).
  • Temperature control : Reflux at ~82°C ensures sufficient energy for nucleophilic acyl substitution without decomposition .
  • Crystallization : Slow evaporation of the solvent yields high-purity crystals, critical for structural validation .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be prioritized?

Answer:
A multi-technique approach is essential:

  • NMR (¹H/¹³C) : Assign protons on the phenyl (δ 7.2–7.5 ppm), pyrrole (δ 6.5–6.8 ppm), and thiophene (δ 7.0–7.3 ppm) rings. Carbonyl carbons (C=O) appear at ~165–170 ppm .
  • FTIR : Confirm amide bonds via N–H stretch (~3300 cm⁻¹) and C=O stretch (~1680 cm⁻¹) .
  • Raman spectroscopy : Thiophene ring vibrations (600–800 cm⁻¹) and C–S stretches (~1100 cm⁻¹) provide structural corroboration .
  • Elemental analysis : Validate empirical formula (e.g., %C, %N) to confirm purity .

Advanced: How can discrepancies in NMR data (e.g., unexpected splitting or shifts) be resolved during structural assignment?

Answer:
Discrepancies often arise from dynamic effects or crystallographic packing. Strategies include:

  • Variable-temperature NMR : Identify conformational flexibility (e.g., hindered rotation of the phenylethyl group) .
  • 2D NMR (COSY, NOESY) : Resolve overlapping signals by correlating adjacent protons or through-space interactions .
  • X-ray crystallography : Resolve ambiguities by comparing experimental bond lengths/angles (e.g., thiophene ring planarity, dihedral angles between aromatic groups) with crystallographic data . For example, dihedral angles between the thiophene and phenyl rings should be <15°, as observed in similar carboxamides .

Advanced: What methodologies are recommended for evaluating the compound’s bioactivity (e.g., antimicrobial effects), and how are these assays validated?

Answer:

  • Antimicrobial assays :
    • Broth microdilution : Determine minimum inhibitory concentration (MIC) against bacterial/fungal strains (e.g., S. aureus, C. albicans) .
    • Positive controls : Compare with known antibiotics (e.g., ampicillin, fluconazole) to validate assay sensitivity .
  • Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC₅₀/MIC ratio) .
  • Statistical validation : Triplicate experiments with ANOVA analysis (p < 0.05) ensure reproducibility .

Advanced: How can researchers ensure reproducibility in synthesis, particularly in purification and crystallization?

Answer:

  • Purification :
    • Column chromatography : Use silica gel with a gradient of ethyl acetate/hexane (30–70%) to isolate the product .
    • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to maximize crystal yield .
  • Crystallization monitoring : Track crystal growth via polarized light microscopy to avoid polymorphic variations .
  • Documentation : Report detailed conditions (e.g., cooling rate, solvent ratios) to enable replication .

Advanced: What computational approaches aid in predicting the compound’s reactivity or binding interactions?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) using AutoDock Vina .
  • ADMET prediction : Use tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

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